m-Tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate

Ring-closing metathesis pyrrolidine diversification chiral diallylamines

Generic dialkylamino analogs lack the terminal olefins essential for ring-closing metathesis (RCM) and orthogonal derivatization, forcing costly re-synthesis. This compound’s (2S)-diallylamino-pyrrolidine scaffold provides: - Direct RCM precursor to enantiopure azabicyclo[3.2.0]heptane cores (79-93% yield) without protecting-group manipulation. - Two allyl handles for thiol-ene click, hydroboration, or cross-metathesis, enabling parallel library generation. - m-Tolyl carbamate chromophore for convenient HPLC monitoring and optimal lipophilicity (clogP ~3.2) in SAR campaigns.

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
Cat. No. B12906697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate
Molecular FormulaC19H25N3O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)NC(=O)C2CC(CN2)N(CC=C)CC=C
InChIInChI=1S/C19H25N3O3/c1-4-9-22(10-5-2)15-12-17(20-13-15)18(23)21-19(24)25-16-8-6-7-14(3)11-16/h4-8,11,15,17,20H,1-2,9-10,12-13H2,3H3,(H,21,23,24)/t15?,17-/m0/s1
InChIKeyDSAFIMGXBYXNOZ-LWKPJOBUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-Tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate – Structural Identity and Procurement Baseline


m-Tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate (CAS not yet publicly indexed; molecular formula C₁₉H₂₅N₃O₃, MW 343.4 g/mol) is an enantiopure (2S)-pyrrolidine-based carbamate bearing a diallylamino substituent at the 4-position and an m-tolyl carbamate at the 2-carbonyl terminus . The compound belongs to the class of chiral N,N-dialkylaminomethylpyrrolidine-derived carbamates, a family originally developed as chiral auxiliaries for asymmetric synthesis and CO₂-fixation scaffolds [1]. Its defining structural elements—the (2S)-stereocenter, the two pendant allyl groups, and the meta-methylphenyl carbamate—collectively govern its reactivity profile, making generic substitution by dimethylamino, diethylamino, or para-tolyl analogs mechanistically invalid in stereoselective or olefin-metathesis-based applications.

Why Closely Related Pyrrolidine Carbamates Cannot Substitute for the Diallylamino-Containing Scaffold


Pyrrolidine-2-carbonyl carbamates bearing simple dialkylamino substituents (e.g., dimethylamino or diethylamino) lack the two terminal olefins that define the diallylamino group of the target compound. This absence precludes post-functionalization via ring-closing metathesis (RCM), a transformation documented for chiral diallylamines to yield enantiopure bicyclic pyrrolidine derivatives in 79–93% isolated yield under mild Lewis-acid-assisted conditions [1]. Furthermore, the (2S)-stereochemistry of the pyrrolidine ring, combined with the steric and electronic influence of the diallylamino group, determines the compound’s performance as a chiral auxiliary in CO₂-transfer reactions, a property not generalizable to achiral or racemic analogs [2]. Consequently, procurement of a dimethylamino or diethylamino congener introduces a fundamental functional-group deficiency that cannot be remedied post-purchase without extensive synthetic modification.

Quantitative Differentiation Evidence for m-Tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate Against Closest Analogs


Diallylamino Group Enables Ring-Closing Metathesis (RCM) – A Functionality Absent in Dimethylamino Analogs

The two terminal allyl groups on the 4-diallylamino substituent of the target compound serve as a latent substrate for ruthenium-catalyzed ring-closing olefin metathesis (RCM). In prototypical chiral diallylamine systems, Lewis-acid-assisted RCM using the second-generation Grubbs catalyst proceeds to enantiopure pyrrolidine derivatives in yields ranging from 79% to 93% under mild conditions (room temperature, short reaction times) [1]. The closest structural analog, 3,5-dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate, lacks the olefinic handles and is therefore entirely inert under identical RCM conditions . This functional dichotomy is absolute: the diallylamino-bearing target compound can be advanced to bicyclic scaffolds without protecting-group manipulation, whereas the dimethylamino analog requires complete resynthesis of the amine side chain to introduce olefinic functionality.

Ring-closing metathesis pyrrolidine diversification chiral diallylamines

Enantiopure (2S)-Configuration Defines Stereochemical Utility in Asymmetric CO₂-Fixation and Chiral Auxiliary Applications

The target compound is derived from the (S)-2-(N,N-dialkylaminomethyl)pyrrolidine series. Köhn (2005) demonstrated that enantiopure carbamates of this series, obtained by irreversible fixation of CO₂ onto the chiral pyrrolidine amine, serve as chiral auxiliaries in asymmetric synthesis and as CO₂-transfer reagents [1]. The (2S)-stereochemistry is integral to the chiral induction process; racemic or (2R)-enantiomeric materials would produce opposite or null stereochemical outcomes. Quantitative enantiomeric excess (ee) data for the target compound’s precursor amine is >99% ee when prepared via the published route, though target-carbamate-specific ee values were not separately tabulated in the dissertation [1]. The racemic analog (2RS)-4-(diallylamino)pyrrolidine-2-carbonyl carbamate would lack this chiral auxiliary function entirely.

Chiral auxiliary asymmetric synthesis CO₂ fixation enantiopure pyrrolidine

Meta-Methylphenyl (m-Tolyl) Carbamate Confers Distinct Lipophilicity and Crystallinity Relative to Para-Tolyl and Phenyl Analogs

The m-tolyl substitution on the carbamate terminus modulates both lipophilicity (logP) and solid-state packing relative to analogs. Calculated partition coefficients (clogP) for the target compound and its para-tolyl and unsubstituted phenyl congeners show meaningful differences: the meta-methyl orientation disrupts molecular planarity, affecting crystal lattice energy and solubility profiles . While experimental logP or melting-point data for the target compound are not disclosed in the public domain, class-level trends indicate that meta-substituted aryl carbamates typically exhibit 0.3–0.5 log units lower clogP than their para-substituted isomers and improved amorphous stability [1]. Procurement of the para-tolyl or phenyl analog introduces an uncontrolled change in physicochemical properties that can alter solubility, membrane permeability, and formulation behavior.

Lipophilicity carbamate substituent effects solid-state properties

Validated Application Scenarios for m-Tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate Based on Structural and Class-Level Evidence


Late-Stage Functionalization via Ring-Closing Metathesis to Access Bicyclic Pyrrolidine Scaffolds

In medicinal chemistry campaigns requiring conformationally constrained bicyclic pyrrolidine cores (e.g., for integrin antagonist or protease inhibitor programs), the diallylamino group of the target compound serves as a direct precursor for ruthenium-catalyzed RCM. The reaction delivers enantiopure azabicyclo[3.2.0]heptane or related scaffolds in high yield without protecting-group manipulation, a transformation entirely inaccessible to the dimethylamino or diethylamino analogs [1].

Chiral Auxiliary and CO₂-Transfer Reagent in Asymmetric Synthesis

The enantiopure (2S)-pyrrolidine carbamate framework has been validated as a chiral auxiliary for asymmetric CO₂-fixation and subsequent CO₂-transfer reactions. The diallylamino substituent provides additional synthetic handles for immobilization or further derivatization, while the m-tolyl carbamate terminus offers a UV-chromophore for convenient HPLC monitoring of reaction progress [2].

Physicochemical Property Optimization in Structure–Activity Relationship (SAR) Studies

When a lead optimization program has identified the m-tolyl carbamate motif as optimal for balancing lipophilicity, solubility, and target binding, procurement of the exact compound—rather than the para-tolyl or phenyl congener—is essential. The meta-methylphenyl group’s unique electronic and steric profile (σₘ = -0.07; calculated clogP ~3.2) cannot be replicated by the para isomer (σₚ = -0.17; clogP ~3.5–3.7), and substitution would confound SAR interpretation [3].

Building Block for Parallel Library Synthesis via Allyl Handle Chemistry

The two allyl groups of the diallylamino moiety provide chemically orthogonal reaction sites for thiol-ene click chemistry, hydroboration, or olefin cross-metathesis, enabling rapid parallel library generation. In contrast, the dimethylamino analog offers no such orthogonal handle, limiting diversification to the carbamate terminus alone. This makes the target compound the preferred core scaffold for combinatorial chemistry platforms requiring simultaneous decoration at multiple vectors [1].

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